

"literature review of n,n-Bis(2-furylmethyl)amine applications"

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Compound of Interest

Compound Name: *n,n-Bis(2-furylmethyl)amine*

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A Comprehensive Comparison of **N,N-Bis(2-furylmethyl)amine** Applications in Polymer Science, Catalysis, and Medicinal Chemistry

N,N-Bis(2-furylmethyl)amine, a secondary amine featuring two furan rings, is a versatile chemical intermediate derived from renewable resources like furfural. Its unique structure makes it a valuable building block in various scientific and industrial fields, including the synthesis of novel polymers, the development of efficient catalytic systems, and the exploration of new bioactive compounds. This guide provides a comparative overview of the applications of **N,N-Bis(2-furylmethyl)amine**, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Synthesis of N,N-Bis(2-furylmethyl)amine

A common and efficient method for the synthesis of **N,N-Bis(2-furylmethyl)amine** is the reductive amination of furfural with furfurylamine. This two-step process, which begins with the production of furfurylamine from furfural, represents an environmentally friendly approach to producing this valuable amine.

Experimental Protocol: Synthesis of Furfurylamine from Furfural

Materials:

- Furfural

- Aqueous ammonia (28%)
- 5% Rh/Al₂O₃ catalyst
- Molecular hydrogen (H₂)
- Ethanol (solvent for analysis)
- Gas chromatograph (GC) for analysis

Procedure:

- In a high-pressure autoclave, combine furfural, aqueous ammonia, and the Rh/Al₂O₃ catalyst.
- Pressurize the autoclave with hydrogen gas to the desired pressure.
- Heat the reaction mixture to 80°C and maintain for 2 hours with constant stirring.
- After cooling and depressurizing the reactor, the catalyst is filtered off.
- The product mixture is analyzed by GC to determine the yield and selectivity of furfurylamine. A very high selectivity of approximately 92% can be achieved under optimized conditions.[1]

Experimental Protocol: Synthesis of N,N-Bis(2-furylmethyl)amine

Materials:

- Furfural
- Furfurylamine
- Palladium on carbon (Pd/C) catalyst
- Molecular hydrogen (H₂)

- Ethanol or another suitable solvent
- Rotary evaporator
- Chromatography column for purification

Procedure:

- In a high-pressure reactor, dissolve furfural and furfurylamine in the chosen solvent.
- Add the Pd/C catalyst to the mixture.
- Pressurize the reactor with hydrogen gas.
- Heat the reaction mixture and maintain it at the target temperature with stirring for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reactor, filter the catalyst, and remove the solvent using a rotary evaporator.
- Purify the crude product by column chromatography to obtain **N,N-Bis(2-furylmethyl)amine**.

Application in Polymer Science: Furan-Based Epoxy Resins

N,N-Bis(2-furylmethyl)amine and its precursor, furfuryl amine, serve as key components in the synthesis of bio-based epoxy resins. These furan-based thermosets are emerging as sustainable alternatives to traditional petroleum-based resins, such as those derived from bisphenol A (BPA), offering competitive or even superior thermomechanical properties. The aromaticity of the furan ring contributes to the rigidity and thermal stability of the resulting polymers.^[2]

A study by Palmese et al. demonstrated that furan-based epoxy resins exhibit a higher glass transition temperature (Tg) and glassy modulus compared to their phenyl-based analogues,

suggesting enhanced performance at elevated temperatures.[3][4]

Property	Furan-Based Epoxy (BOF)	Phenyl-Based Epoxy (BOB)	Curing Agent	Reference
Glass Transition Temperature (Tg)	165 °C	149 °C	4,4'-Methylenebis(cyclohexylamine)	[3]
Glassy Modulus at 40 °C	3.2 GPa	2.6 GPa	4,4'-Methylenebis(cyclohexylamine)	[3]
Glass Transition Temperature (Tg)	105 °C	97 °C	Jeffamine D-230	[3]
Glassy Modulus at 40 °C	2.8 GPa	2.7 GPa	Jeffamine D-230	[3]

Table 1: Comparison of thermomechanical properties of a furan-based diepoxy monomer (BOF) and its phenyl-based analogue (BOB) cured with different amine agents.

Experimental Protocol: Synthesis of a Furan-Based Diepoxy Monomer from Furfuryl Amine

Materials:

- Furfuryl amine
- Epichlorohydrin
- Phase transfer catalyst
- Sodium hydroxide
- Organic solvent (e.g., toluene)

Procedure:

- Dissolve furfuryl amine and a phase transfer catalyst in the organic solvent within a reaction flask equipped with a stirrer, thermometer, and condenser.
- Cool the mixture in an ice bath.
- Add epichlorohydrin dropwise while maintaining the temperature between 10-15°C.
- Allow the reaction to proceed with continuous stirring for 24 hours.[\[2\]](#)
- Slowly add a concentrated solution of sodium hydroxide to the mixture to facilitate the dehydrochlorination and ring-closing reaction, forming the glycidyl amine.
- After the addition is complete, continue stirring until the reaction is complete.
- Separate the organic layer, wash with water to remove salts, and dry over an anhydrous salt (e.g., MgSO₄).
- Remove the solvent under reduced pressure to yield the furan-based diepoxy monomer.

Application in Catalysis: A Ligand Scaffold for Cross-Coupling Reactions

The nitrogen atom and the furan rings of **N,N-Bis(2-furylmethyl)amine** and its derivatives provide excellent coordination sites for transition metals, making them promising ligands in catalysis. While direct catalytic applications of **N,N-Bis(2-furylmethyl)amine** are still an emerging area of research, derivatives such as N,N'-Bis[(2-furyl)methyl]oxalamide have been successfully employed as ligands in copper-catalyzed cross-coupling reactions.[\[5\]](#) These reactions are fundamental in organic synthesis for the formation of carbon-nitrogen bonds.

The use of furan-containing ligands offers an alternative to the more common phosphine-based or other N-heterocyclic carbene (NHC) ligands. The ease of synthesis from renewable feedstocks makes them an attractive and sustainable option.

Ligand Class	Key Features	Common Metals	Example Reactions
Furan-Based Amines	Derived from biomass, tunable steric and electronic properties.	Copper, Palladium	C-N cross-coupling
Phosphine Ligands	Strong σ -donors, highly tunable, often air-sensitive.	Palladium, Rhodium, Nickel	Suzuki, Heck, Buchwald-Hartwig
N-Heterocyclic Carbenes	Strong σ -donors, good thermal stability.	Palladium, Ruthenium, Gold	Olefin metathesis, cross-coupling

Table 2: Conceptual comparison of furan-based amine ligands with other common ligand classes in catalysis.

Application in Medicinal Chemistry: A Scaffold for Bioactive Molecules

Furan derivatives are prevalent in a wide range of biologically active compounds and approved drugs, where they contribute to the molecule's overall structure, polarity, and ability to interact with biological targets.^[6] The furan nucleus is a key component in drugs such as the diuretic furosemide and the anti-ulcer agent ranitidine. The antimicrobial and anti-inflammatory properties of various natural and synthetic furan-containing compounds have also been extensively documented.

Derivatives of **N,N-Bis(2-furylmethyl)amine** can be synthesized to explore new chemical space in drug discovery. The two furan moieties can be functionalized to modulate the compound's physicochemical properties and biological activity. For instance, the synthesis of Schiff base derivatives and their metal complexes has been shown to yield compounds with significant antimicrobial activity.

Compound Class	Organisms Tested	Activity Range (MIC)	Reference
Nitrofuran-oxadiazole derivatives	Staphylococcus aureus, Escherichia coli	4 - 16 μ g/mL	[6]
Nalidixic acid based 1,2,4-triazole derivatives	Various bacteria and fungi	MIC starting from 16 μ g/mL	[7]
2,4-disubstituted-1,3-thiazole derivatives	Various bacteria and Candida tropicalis	$IC_{50} = 13.7 - 90.8$ μ g/mL (antibacterial), 26.5 μ g/mL (antifungal)	[8]

Table 3: Examples of antimicrobial activities of various furan-containing heterocyclic compounds.

Experimental Protocol: General Synthesis of Schiff Base Derivatives

Materials:

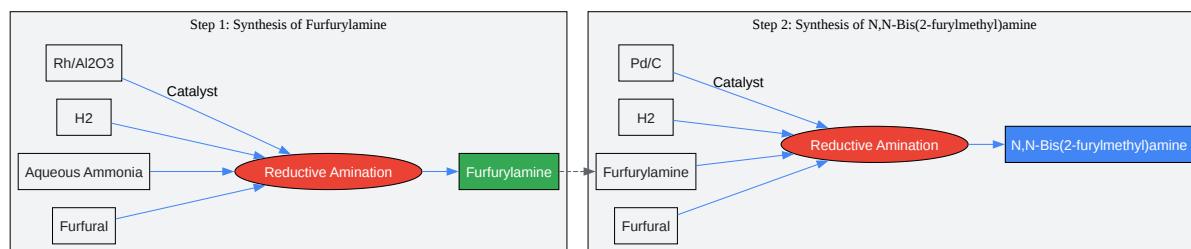
- A primary or secondary amine (e.g., a derivative of **N,N-Bis(2-furylmethyl)amine**)
- An aldehyde or ketone
- Ethanol or methanol
- Glacial acetic acid (catalyst)

Procedure:

- Dissolve the amine in ethanol in a round-bottom flask.
- Add a stoichiometric amount of the aldehyde or ketone to the solution.

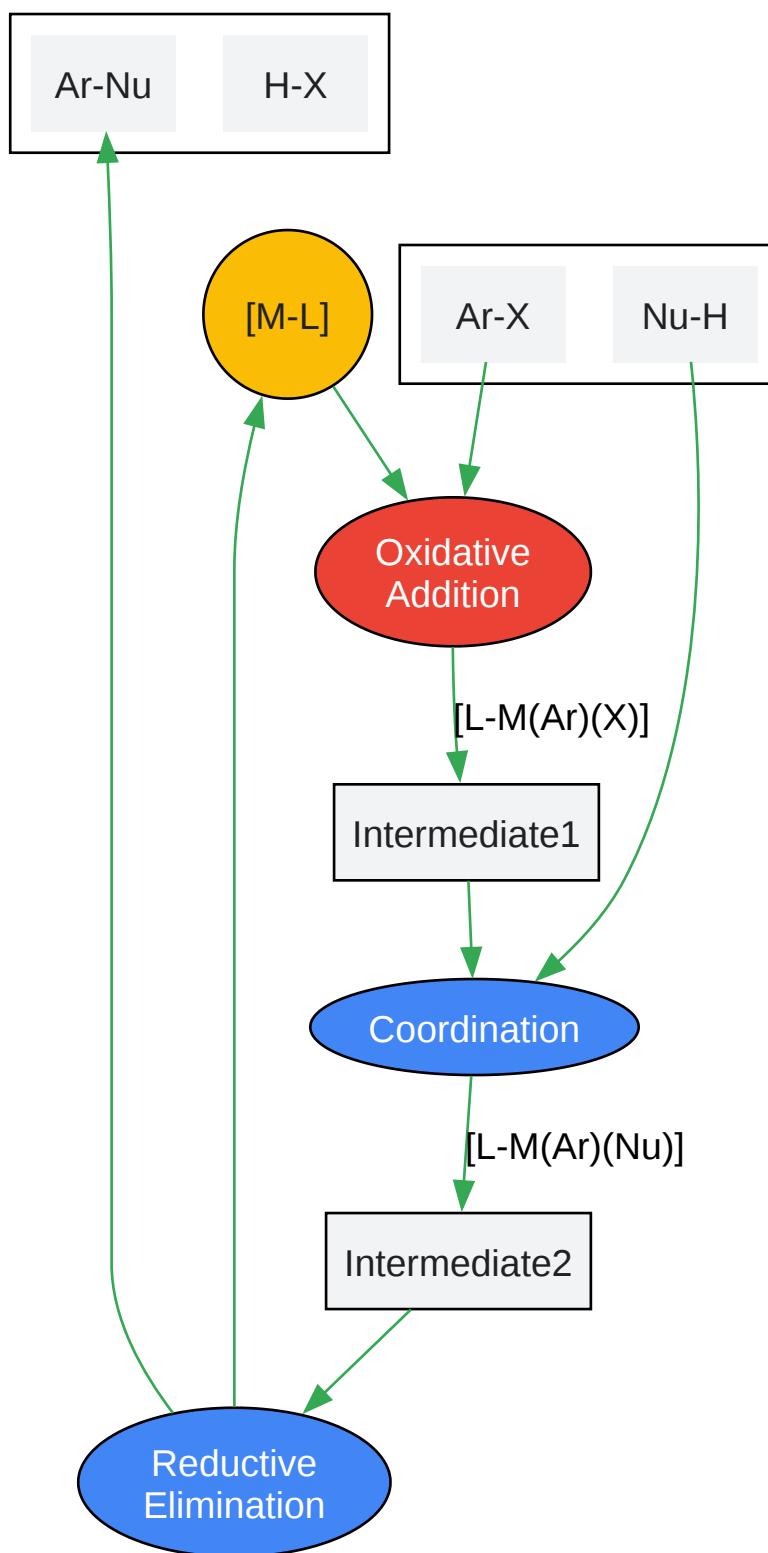
- Add a few drops of glacial acetic acid to catalyze the reaction.
- Stir the reaction mixture at room temperature or under reflux for several hours.
- Monitor the formation of the Schiff base (imine) by TLC.
- Upon completion, cool the mixture to induce precipitation of the product.
- Collect the solid product by filtration, wash with cold ethanol, and dry.

Visualizing Synthesis and Catalytic Pathways



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Caption: Two-step synthesis of **N,N-Bis(2-furylmethyl)amine** from furfural.

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Caption: Plausible catalytic cycle for a cross-coupling reaction.

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